Cyano(methoxyimino)acetic acid

Description

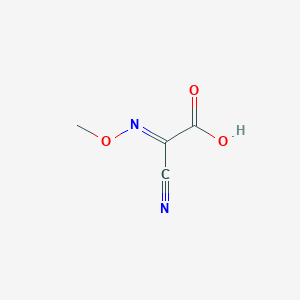

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-cyano-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZMFXQOIDFKQJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028666 | |

| Record name | (2Z)-2-Cyano-2-methoxyiminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of Cyano Methoxyimino Acetic Acid

Established Synthetic Routes and Methodological Advancements

The synthesis of Cyano(methoxyimino)acetic acid and its derivatives can be accomplished through various routes, ranging from small-scale laboratory preparations to larger, industrial-focused processes.

On a laboratory scale, a prevalent method for synthesizing this compound involves the reaction of cyanoacetamide with methoxyamine. This reaction is typically facilitated by a base, such as sodium hydroxide, under controlled, mild conditions to ensure good yield and purity.

Another documented laboratory synthesis begins with ethyl cyanoacetate (B8463686). The process involves several steps:

Reaction of ethyl cyanoacetate with concentrated aqueous ammonia.

The resulting intermediate is then treated with sodium nitrite (B80452) in water.

This is followed by the addition of dimethyl sulfate (B86663), with potassium carbonate also added to the mixture.

The resulting crystals of 2-cyano-2-methoxyimino-acetamide are then isolated. google.com This acetamide (B32628) can be further hydrolyzed to the desired carboxylic acid.

A related synthesis for the analogous 2-cyano-2-(hydroxyimino)acetamide (B1623587) starts with 2-cyanoacetamide (B1669375) and sodium nitrite in the presence of acetic acid. oup.com The resulting hydroxyimino compound can then be methylated to yield the methoxyimino derivative.

For production on an industrial scale, processes are optimized for efficiency, consistency, and quality. The use of continuous flow reactors is a key consideration for large-scale synthesis, as they allow for enhanced control over reaction parameters like temperature, pressure, and reactant concentrations, which maximizes yield and minimizes the formation of byproducts. vulcanchem.com

Patented industrial processes for related complex molecules containing the methoxyimino acetic acid moiety often start from cyanoacetic esters, highlighting their importance as industrial starting materials. google.com For example, a method for preparing 2-substituted hydroxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl) acetic acid, a compound used in the synthesis of cephalosporin (B10832234) antibiotics, is outlined as a multi-step process suitable for industrial application, commencing with a cyanoacetic ester. google.com While methods for producing specific complex derivatives, such as Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, have been optimized for industrial production by replacing hazardous reagents like phosphorus pentachloride with thionyl chloride and N,N-dimethyl formamide, demonstrating a focus on safer and more efficient industrial routes. researchgate.net

Precursor Chemistry and Starting Materials for this compound Synthesis

The synthesis of this compound relies on a set of key precursors and starting materials. The selection of these materials is dictated by the chosen synthetic pathway.

Commonly utilized precursors include:

Cyanoacetamide: This is a fundamental starting material, particularly for routes that build the methoxyimino group onto the cyanoacetic backbone. oup.comvulcanchem.com

Ethyl Cyanoacetate: This ester is a versatile precursor, often used in multi-step syntheses that involve initial amidation followed by nitrosation and methylation. google.com

2-Cyano-2-(hydroxyimino)acetamide: This compound serves as a direct intermediate, which can be methylated to form the final methoxyimino product. oup.com Its synthesis from cyanoacetamide and a nitrite salt is a critical step. google.com

Methyl 2-Cyano-2-oximinoacetate: This is another key intermediate used in the synthesis of this compound. chemicalbook.com

The following table summarizes the primary precursors and their roles in the synthesis.

| Precursor Molecule | Role in Synthesis |

| Cyanoacetamide | Starting material for direct oximation/methylation. |

| Ethyl Cyanoacetate | Versatile starting ester for multi-step synthesis. |

| 2-Cyano-2-(hydroxyimino)acetamide | Intermediate for subsequent methylation. |

| Methyl 2-Cyano-2-oximinoacetate | Intermediate for hydrolysis to the final acid. chemicalbook.com |

Derivatization Strategies and Analogue Synthesis

The core structure of this compound, featuring carboxylic acid, cyano, and methoxyimino functional groups, allows for a variety of derivatization strategies to produce esters, amides, and other analogues. smolecule.com

Esterification of the carboxylic acid group is a common derivatization reaction. Methyl esters, in particular, are frequently synthesized as intermediates for other complex molecules, such as strobilurin-type fungicides.

One established route to a methyl ester derivative, (2-bromomethylphenyl) methoxyiminoacetic acid methyl ester, starts from o-toluoyl chloride and proceeds through a four-step sequence on a multi-gram scale. researchgate.net Another method involves the direct esterification of a related furan-containing methoxyimino acetic acid. The acid is dissolved in methanol (B129727) and treated with acetyl chloride, then refluxed to produce the corresponding methyl ester in high yield. google.com

A patented method describes the stereoselective synthesis of (E)-2-(2-tolyl)-2-methoxyimino acetic acid methyl ester by reacting the corresponding (E)-acid with a methylating agent under alkaline conditions. google.com

The table below outlines different approaches to synthesizing ester derivatives.

| Starting Material | Reagents | Product |

| o-Toluoyl chloride | 1. NaCN, Aliquat 3362. NaBr, H₂SO₄, MeOH3. ... | (2-Bromomethylphenyl) methoxyiminoacetic acid methyl ester researchgate.net |

| 2-(Furan-2-yl)-2-(methoxyimino)acetic acid | Acetyl chloride, Methanol | Methyl 2-(furan-2-yl)-2-(methoxyimino)acetate google.com |

| (E)-2-(2-tolyl)-2-methoxyiminoacetic acid | Methylating agent, Base | (E)-2-(2-tolyl)-2-methoxyiminoacetic acid methyl ester google.com |

The functional groups of this compound and its precursors can be manipulated to form various amide and nitrile derivatives.

Amide Derivatives: The synthesis of 2-cyano-2-methoxyimino-acetamide can be achieved starting from ethyl cyanoacetate. The process involves reaction with ammonia, followed by treatment with sodium nitrite and dimethyl sulfate. google.com This amide is a valuable intermediate itself. For instance, it can react with hydroxylamine (B1172632) hydrochloride to form 2-carboxy-2-methoxyimino-acetamidoxime. google.com

Nitrile Derivatives: While this compound already contains a nitrile group, synthetic strategies often focus on creating more complex molecules where the cyano group is a key feature. Palladium-catalyzed cyanation reactions using reagents like acetone (B3395972) cyanohydrin are employed to introduce nitrile groups onto alkenyl halides, enabling the synthesis of diverse alkenyl nitriles. organic-chemistry.org The synthesis of cyanothioacetamides and their subsequent cyclocondensation with hydrazine (B178648) to form 3,5-diaminopyrazoles demonstrates the reactivity of the cyano group in forming heterocyclic systems. beilstein-journals.org

Structural Modifications and Analogues with Methoxyiminoacetate Moieties

The methoxyiminoacetate group is a critical pharmacophore in several classes of biologically active compounds, particularly in the field of agrochemicals. researchgate.netwiley.com Structural modifications of molecules containing this moiety have been a significant focus of research to develop novel compounds with enhanced efficacy, broader activity spectra, and the ability to overcome resistance developed by target organisms. wiley.comwiley.com The primary strategy often involves retaining the essential (E)-β-methoxyiminoacetate core while altering other parts of the molecule, such as the aromatic bridge or the side chain. researchgate.netnih.gov

A major class of compounds featuring the methoxyiminoacetate moiety is the strobilurin fungicides. researchgate.net These natural products and their synthetic analogues function by inhibiting mitochondrial respiration in fungi. wiley.comvulcanchem.com Extensive research has been dedicated to modifying the strobilurin scaffold to create new derivatives. For instance, replacing the (E)-β-methoxyacrylate group with a (Z)-α-methoxyiminoacetate group led to the development of trifloxystrobin (B1683241). ugd.edu.mk Similarly, the introduction of a trifluoromethyl-substituted pyridine (B92270) ring resulted in fluoxastrobin. ugd.edu.mk

Significant efforts have focused on introducing various heterocyclic systems into the molecular structure, leading to potent analogues.

Triazole-Containing Analogues: A series of novel (E)-α-(methoxyimino)benzeneacetate derivatives incorporating a 1,2,4-triazole (B32235) Schiff base side chain have been designed and synthesized. wiley.com This work was driven by the knowledge that 1,2,4-triazole moieties are present in many successful fungicides, such as triadimefon. wiley.comwiley.com The synthesis involves coupling the strobilurin pharmacophore with the triazole structure, aiming to create candidates effective against resistant fungal strains. wiley.com Bioassays of these compounds revealed that many possess moderate to good fungicidal activities against a range of plant pathogens. wiley.comwiley.com For example, certain derivatives showed high inhibitory rates against Blumeria graminis at a concentration of 50 µg/mL. wiley.com

Interactive Table: Fungicidal Activity of 1,2,4-Triazole-Modified Methoxyiminoacetate Analogues Below is a summary of the inhibitory activity of selected synthesized compounds against various fungal pathogens.

| Compound ID | Target Fungi | Concentration (µg/mL) | Inhibitory Rate (%) |

| 6c | Blumeria graminis | 50 | 91.41 |

| 6g | Rhizoctonia solani | 50 | Moderate to Good |

| 6j | Botrytis cinerea Pers. | 50 | Moderate to Good |

| 6l | Blumeria graminis | 50 | 92.13 |

| 6m | Blumeria graminis | 50 | 91.77 |

| Data sourced from bioassays of novel (E)-α-(methoxyimino)benzeneacetate derivatives containing a 1,2,4-triazole Schiff base side chain. wiley.com |

Pyrazole-Containing Analogues: Another successful modification involves the incorporation of a pyrazole (B372694) ring. By combining the methoxyiminoacetate pharmacophore with a 1,3,5-substituted pyrazole ring, researchers have synthesized novel analogues. researchgate.net Structure-activity relationship (SAR) studies on these pyraclostrobin (B128455) analogues indicated that the presence of a chloro substituent, either on the pyrazole or the phenyl ring, had a positive effect on fungicidal activity. nih.gov Furthermore, electron-withdrawing groups on the phenyl ring were found to enhance the fungicidal activity. nih.gov

Six novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety were prepared and tested. nih.gov Preliminary bioassays showed that several of these compounds exhibited excellent fungicidal activity against Rhizoctonia solani, in some cases surpassing the commercial fungicide pyraclostrobin at low concentrations. nih.gov Specifically, compound TMa showed an EC₉₀ lower than 0.1 μg/mL. nih.gov The studies also revealed that compounds with an oximino ester moiety had better fungicidal activity than those with an oximino amide moiety. nih.gov

Dihydrobenzo[e] researchgate.netgoogle.comoxazepin-4(1H)-one Analogues: Starting from (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, a commercially available intermediate, novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e] researchgate.netgoogle.comoxazepin-4(1H)-one analogues have been synthesized. rsc.org Several of these compounds demonstrated moderate to high in vitro fungicidal activity against eight different phytopathogenic fungi. rsc.org The fungicidal performance of two compounds in particular, 5-03 and 5-09, was comparable to the commercial standards azoxystrobin (B1666510) and trifloxystrobin against four of the tested fungi. rsc.org These results suggest that the dihydrobenzo[e] researchgate.netgoogle.comoxazepin-4(1H)-one scaffold is a promising lead structure for developing new fungicides. rsc.org

The continuous exploration of such structural modifications highlights the versatility of the methoxyiminoacetate moiety as a foundational element for the design of new and effective agrochemicals.

Chemical Reactivity and Mechanistic Investigations of Cyano Methoxyimino Acetic Acid

Reaction Mechanisms Involving the Methoxyiminoacetate Moiety

The methoxyiminoacetate moiety is a key pharmacophore in various biologically active compounds, such as strobilurin fungicides. researchgate.net The reactivity of this group is central to the synthesis of more complex molecules.

One notable reaction is the O-alkylation of the corresponding hydroxyimino intermediate to form the methoxyimino group. For instance, the methylation of a 2-hydroxyimino-2-(5-methoxycarbonylamino-1,2,4-thiazol-3-yl)acetate intermediate with methyl iodide or dimethyl sulfate (B86663) can proceed stereoselectively to yield the desired Z-isomer. oup.com The methoxyimino group enhances resistance to enzymatic hydrolysis compared to its hydroxyimino counterpart, a crucial feature for the biological activity of many derivatives.

The methoxyimino group can also influence the reactivity of adjacent functional groups. In the synthesis of gemifloxacin (B1671427), a key intermediate is formed through the chemoselective hydrogenation of a cyano group in the presence of a methoxyimino group. The reaction conditions, including the use of an acid and a specific solvent like methanol (B129727), were found to be critical in preventing the reduction of the methoxyimino group. acs.org

Furthermore, the methoxyiminoacetate moiety is integral to the structure of cymoxanil (B33105), a fungicide. The degradation of cymoxanil involves complex pathways, including the cleavage of an amide bond to form cyano(methoxyimino)acetic acid as a metabolite. researchgate.net This highlights the relative stability of the methoxyiminoacetate core under certain hydrolytic conditions.

Role of the Cyano Group in Chemical Transformations

The cyano group (-C≡N) is a versatile functional group that significantly influences the reactivity of this compound. It serves as an electrophilic center and can be transformed into various other functional groups, including amines and carboxylic acids. vulcanchem.comrsc.org

The hydrolysis of the cyano group is a common transformation. Under acidic or basic conditions, the nitrile can be converted to a carboxylic acid. chemistrysteps.com This reaction is a standard method for the preparation of carboxylic acids from various precursors.

The cyano group can also act as a radical acceptor in cascade reactions, enabling the construction of complex carbocyclic and heterocyclic structures. rsc.org This type of reaction opens up diverse synthetic pathways for creating molecules with significant molecular complexity.

In the context of this compound derivatives, the cyano group's reactivity can be selectively controlled. For example, in the synthesis of a gemifloxacin intermediate, the cyano group was selectively hydrogenated to an aminomethyl group over a Pd catalyst, while the methoxyimino group remained intact. This chemoselectivity was highly dependent on the reaction conditions, particularly the presence of an acid. acs.org

The electronic properties of the cyano group, being electron-withdrawing, also impact the acidity of the adjacent carboxylic acid group, a factor that can influence its reactivity in various chemical processes. uomustansiriyah.edu.iq

Carboxylic Acid Functional Group Reactivity in Synthesis

The carboxylic acid group (-COOH) in this compound is a primary site for synthetic modifications, allowing for the formation of esters, amides, and acid chlorides. vulcanchem.comlibretexts.org

Esterification: A common reaction is the conversion of the carboxylic acid to an ester. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This method is widely used to produce various ester derivatives.

Amide Formation: The carboxylic acid can be converted to an amide by reacting with an amine. However, direct reaction is often inefficient due to the acidic nature of the carboxylic acid and the basicity of the amine. Therefore, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the reaction. libretexts.org For example, the coupling of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid with an amine is a key step in the synthesis of certain β-lactam antibiotics. preprints.org

Acid Chloride Formation: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) converts it into the more reactive acid chloride. libretexts.org This intermediate can then be used to readily form esters and amides under milder conditions. For example, Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride is a key intermediate synthesized using a chlorinating reagent. researchgate.net

The reactivity of the carboxylic acid group is fundamental to the use of this compound as a building block in the synthesis of a wide array of more complex molecules. smolecule.comvulcanchem.com

Stereochemical Considerations and Isomerism (E/Z configurations)

This compound exists as two geometric isomers, the (E) and (Z) configurations, arising from the restricted rotation around the C=N double bond of the methoxyimino group. smolecule.comuou.ac.in

The (Z)-isomer, where the cyano and methoxy (B1213986) groups are on the same side of the C=N bond, is generally the more thermodynamically stable and predominant form. smolecule.com This stability is attributed to factors like steric and electronic stabilization. smolecule.com In some cases, intramolecular hydrogen bonding between the methoxyimino oxygen and the carboxylic acid proton has been suggested to further stabilize the Z-isomer. smolecule.com

The (E)-isomer, with the cyano and methoxy groups on opposite sides, is less stable. smolecule.com The specific isomer used in a synthesis is crucial as it can dictate the stereochemistry of the final product. For example, in the synthesis of certain cephalosporins, the (Z)-isomer of a related 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid derivative is specifically required for biological activity. oup.com

The stereoselective synthesis of a particular isomer is therefore a significant area of research. Methods have been developed to selectively produce the (Z)-isomer, for instance, through the O-methylation of a hydroxyimino precursor under controlled conditions. oup.com The characterization and differentiation of these isomers are typically performed using techniques like X-ray crystallography. researchgate.net

| Property | Description |

| Isomers | (E) and (Z) geometric isomers due to the C=N double bond. smolecule.com |

| Stability | The (Z)-isomer is generally more stable. smolecule.com |

| Synthesis | Stereoselective synthesis methods are employed to obtain the desired isomer. oup.com |

| Importance | The specific isomer is often critical for the biological activity of derivatives. oup.com |

Applications As a Building Block and Intermediate in Organic Synthesis

Utilization in Complex Molecule Synthesis

The specific arrangement of its functional groups allows cyano(methoxyimino)acetic acid to participate in a wide range of chemical reactions, serving as a key intermediate in the synthesis of important commercial and investigational products. smolecule.comsmolecule.com

While direct applications of this compound in peptide synthesis are not extensively documented in the provided results, the closely related methoxyimino acetic acid moiety is a recognized structural component in specialized peptide chemistry. For instance, derivatives like 2-[2-(Boc-L-alanyl)aminothaizol-4-yl]-2-methoxyimino acetic acid serve as building blocks for introducing specific amino acid and thiazole (B1198619) units into peptide chains. guidechem.com Furthermore, related hydroxyimino derivatives, such as Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are used as coupling additives in solid-phase peptide synthesis to minimize side reactions like aspartimide formation by stabilizing the active intermediates.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. nih.govaksci.com The cyano(methoxyimino)acetyl group is a key feature in various biologically active molecules that incorporate heterocyclic rings. For example, it is a component of the antibacterial drug cefepime, which contains a thiazole ring. nih.gov The synthesis of advanced cephalosporin (B10832234) side-chains often involves derivatives of (alkoxyimino)acetic acid linked to a 1,2,4-thiadiazole (B1232254) ring, highlighting the importance of this acid fragment in constructing complex heterocyclic pharmaceuticals. The cyano group itself is synthetically versatile and can be used in cycloaddition reactions with azides to form tetrazole rings, another important heterocycle in drug design. tcichemicals.com

This compound plays a significant role in the synthesis of agricultural chemicals, particularly fungicides. smolecule.com Its most notable application is in the production of Cymoxanil (B33105), a fungicide used to control downy mildew on crops like vines and potatoes. nih.govresearchgate.net Cymoxanil is an acetamide (B32628) derivative containing the core 2-cyano-2-(methoxyimino)acetyl structure. nih.gov this compound itself, identified as IN-W3595, is recognized as an environmental transformation product of Cymoxanil, demonstrating the chemical linkage between the two compounds. nih.govnih.gov

Table 1: this compound as an Agrochemical Intermediate

| Agrochemical | Chemical Class | Structure Contains | Role of this compound |

| Cymoxanil | Urea (B33335), Nitrile, Oxime O-ether | 2-cyano-2-(methoxyimino)acetyl group | Key structural component and known degradation product (metabolite). nih.govnih.govresearchgate.net |

The cyano(methoxyimino)acetyl moiety is a crucial structural element in the side chains of numerous cephalosporin antibiotics, which belong to the broader class of β-lactam drugs. The presence and nature of the alkoxyimino group can enhance stability against enzymatic hydrolysis. The introduction of a cyano group on the alpha-position of the acyl side chain has been shown to increase antibacterial activity and broaden the spectrum against certain bacteria. researchgate.net

Derivatives of this compound are used to synthesize the side-chain acids for several generations of cephalosporins. google.com For example, it is a known intermediate in the synthesis of antibiotics like Ceftobiprole. smolecule.com The synthesis of the side-chain acid for Cefozopran, a fourth-generation cephalosporin, utilizes 2-cyano-2-methoxyimino acetamide as a key precursor. google.com This highlights the compound's role as a foundational building block for complex and medically important antibacterial agents. smolecule.comnih.gov

Table 2: Selected Cephalosporins with Methoxyimino-Related Side Chains

| Antibiotic | Generation | Key Structural Feature on Side Chain | Relevance of the Methoxyimino Moiety |

| Cefepime | Fourth | (Z)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido) | Core component conferring broad-spectrum activity. nih.gov |

| Cefozopran | Fourth | Contains a (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetate side-chain. | The methoxyimino group is integral to its structure and efficacy. google.com |

| Cefpodoxime | Third | Contains a methoxyimino group on the acyl side chain. | An established oxime-based cephalosporin. nih.gov |

| Ceftobiprole | Fifth | Utilizes a related trityloxyimino intermediate during synthesis. | This compound is a reported intermediate for its synthesis. smolecule.com |

Synthetic Strategies for Introducing the Cyano(methoxyimino)acetyl Moiety

Several synthetic routes are employed to construct the cyano(methoxyimino)acetyl group and incorporate it into larger molecules. These strategies often start with simpler, readily available materials.

A common approach begins with cyanoacetamide or its derivatives. google.comgoogle.com This involves a nitrosation reaction, typically using sodium nitrite (B80452) in the presence of an acid, to form a hydroxyimino intermediate (an oxime). google.com Subsequent methylation of the oxime hydroxyl group, often with a reagent like dimethyl sulfate (B86663), yields the desired methoxyimino group. nih.govgoogle.com

An alternative pathway involves starting with cyanoacetic acid and reacting it with a urea derivative in the presence of a dehydrating agent like acetic anhydride. nih.govgoogle.com The resulting product can then be converted to the hydroxyimino derivative and subsequently methylated. nih.gov

Table 3: Overview of Synthetic Strategies

| Starting Material | Key Reactions | Intermediate Formed | Final Step |

| Cyanoacetamide | Nitrosation (e.g., with NaNO₂/acid) | 2-Cyano-2-hydroxyiminoacetamide | Methylation (e.g., with dimethyl sulfate) to form the methoxyimino group. google.comgoogle.com |

| Cyanoacetic acid | Condensation (e.g., with a urea) | Substituted 2-cyanoacetamide (B1669375) | Conversion to hydroxyimino derivative, followed by methylation. nih.gov |

These methods provide versatile and scalable ways to synthesize the cyano(methoxyimino)acetyl unit, enabling its use as a critical intermediate in the pharmaceutical and agrochemical industries. nih.govgoogle.com

Analytical Methodologies for the Detection and Quantification of Cyano Methoxyimino Acetic Acid As a Metabolite/degradate

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analyzing complex mixtures, and its application is essential for isolating Cyano(methoxyimino)acetic acid from various matrices before quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to the compound's polarity and water solubility. Reversed-phase (RP) HPLC is the most common modality used for its separation.

Detailed research findings indicate that analytical methods developed for the parent compound, cymoxanil (B33105), can be adapted for its metabolites. For instance, a method for determining cymoxanil in water and soil utilizes reversed-phase HPLC with UV detection. nih.gov The separation is typically achieved on a C18 column, which is suitable for retaining and separating polar analytes like organic acids from complex mixtures. semanticscholar.orgshimadzu.com

The mobile phase composition is critical for achieving good chromatographic resolution. A mixture of acetonitrile (B52724) and water is frequently used, often with the addition of an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention. nih.govsielc.com For example, a common mobile phase for related organic acids consists of an acetonitrile/water gradient. scioninstruments.com The separation of cyanoacetic acid has been demonstrated using a mobile phase of 20% acetonitrile and 80% water with 0.05% sulfuric acid as a buffer. sielc.com

Table 1: Typical HPLC Parameters for the Analysis of this compound and Related Compounds

| Parameter | Typical Setting | Purpose |

| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation of polar compounds. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Eluent for separating the analyte; acid suppresses ionization. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separation. |

| Injection Volume | 10 µL | Sample volume introduced into the system. |

| Column Temp. | 25°C - 30°C | Ensures reproducible retention times. |

| Detector | UV Detector | Monitors the column effluent for the analyte. |

| Wavelength | 210-245 nm | Wavelength at which the analyte or parent compound absorbs UV light. shimadzu.comepa.gov |

These parameters provide a robust framework for the separation and detection of this compound in various sample matrices.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful technique for separating volatile organic compounds. orgchemboulder.com However, the direct analysis of this compound by GC is challenging due to its low volatility and high polarity, stemming from the presence of the carboxylic acid group. colostate.edusigmaaldrich.com These properties can lead to poor peak shape, adsorption onto the column, and thermal decomposition in the hot injector. libretexts.org

To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. researchgate.net This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. gcms.cz The three most common derivatization strategies for compounds containing active hydrogens, such as carboxylic acids, are:

Silylation: This is the most prevalent method, where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, converting the polar acid into a nonpolar, volatile TMS ester. usherbrooke.canih.gov

Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl ester, by reacting it with an alcohol in the presence of an acid catalyst or with reagents like N,N-dimethylformamide dimethylacetal. libretexts.orgresearchgate.net The resulting esters are significantly more volatile than the parent acid.

Acylation: This method involves the reaction of the analyte with an acylating agent, though it is more commonly used for amines and alcohols than for carboxylic acids.

Once derivatized, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. rsc.org The choice of GC column is also important, with polar columns being generally recommended for separating polar derivatives. sigmaaldrich.com

Spectroscopic and Spectrometric Characterization Methods in Analytical Research

Following chromatographic separation, spectroscopic and spectrometric methods are employed for the definitive identification, quantification, and structural confirmation of this compound.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for identifying and quantifying metabolites like this compound in complex biological and environmental samples. nih.govresearchgate.netresearchgate.net The high sensitivity and specificity of LC-MS/MS allow for the detection of trace levels of the compound. nih.gov

In a typical LC-MS/MS analysis, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are used to generate molecular ions (e.g., [M-H]⁻ in negative ion mode for a carboxylic acid) with minimal fragmentation. semanticscholar.org

For quantification, Multiple Reaction Monitoring (MRM) is employed. In this mode, the mass spectrometer is set to isolate the precursor ion (the molecular ion of this compound) and then fragment it in a collision cell. Specific product ions resulting from this fragmentation are then monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix and providing reliable quantification. researchgate.net High-resolution mass spectrometry (HRMS) can also be used to determine the elemental composition of the metabolite, further confirming its identity. nih.gov

Table 2: Conceptual LC-MS/MS Parameters for this compound

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | The deprotonated molecular ion of the analyte. |

| Collision Energy | Optimized to produce characteristic fragment ions. |

| Product Ions | Specific fragments used for confirmation and quantification in MRM mode. |

UV-Vis Spectrophotometry for Detection

UV-Vis spectrophotometry is a fundamental detection method used in conjunction with HPLC. nih.gov The ability of a molecule to absorb UV or visible light is dependent on its electronic structure. This compound possesses chromophores, such as the carbon-nitrogen triple bond (cyano group) and the carboxyl group, which absorb light in the ultraviolet region of the spectrum. nih.govhitachi-hightech.com

Carboxylic acids that are not conjugated with other chromophores typically exhibit a weak absorption peak at around 210 nm. shimadzu.comlibretexts.org The parent compound, cymoxanil, is detected at 240-245 nm, indicating a more extensive chromophoric system. nih.govepa.gov For the metabolite this compound, detection would be most effective in the lower UV range, likely between 200 and 220 nm, to capture the absorbance of the carboxyl group. sielc.com While not highly specific, UV detection is robust, reliable, and suitable for quantitative analysis when coupled with a powerful separation technique like HPLC. hitachi-hightech.com

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites (general concept)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including metabolites. nih.govhyphadiscovery.com While MS provides information on mass and fragmentation, NMR provides a detailed map of the atomic connectivity within the molecule. nih.govacs.org It is particularly valuable for distinguishing between isomers, which may have identical mass spectra. acs.org

For a novel or unconfirmed metabolite like this compound, a suite of NMR experiments would be conducted on an isolated and purified sample:

¹H NMR (Proton NMR): This experiment identifies the number of different types of protons in the molecule, their chemical environment, and their proximity to one another through spin-spin coupling. For this compound, it would reveal the signal for the methoxy (B1213986) (-OCH₃) group protons.

¹³C NMR (Carbon NMR): This experiment detects the different carbon atoms in the molecule, providing information on their chemical environment (e.g., carbonyl, cyano, olefinic carbons). libretexts.org The spectrum would show distinct signals for the cyano, methoxyimino, carboxylic acid, and methoxy carbons.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the different functional groups and piecing together the final structure. hyphadiscovery.com

By combining the data from these experiments, a complete and unambiguous structural assignment of the metabolite can be achieved. core.ac.uk

Electroanalytical Techniques for Determination

Electroanalytical methods offer a compelling alternative to traditional chromatographic techniques for the detection of various analytes. These methods are often lauded for their high sensitivity, rapid response times, and cost-effectiveness. The fundamental principle of electroanalysis involves the measurement of an electrical parameter (such as current, potential, or charge) to determine the concentration of a specific substance in a sample. For a compound like this compound, which may possess electroactive properties, these techniques can be particularly advantageous.

Voltammetric Methods (e.g., Square-Wave Stripping Voltammetry)

Voltammetry is a category of electroanalytical methods where information about an analyte is derived by measuring the current as a function of applied potential. Among the various voltammetric techniques, square-wave stripping voltammetry (SWSV) stands out for its exceptional sensitivity and its ability to detect trace and ultra-trace level concentrations of a wide range of organic and inorganic species.

The SWSV process typically involves two key steps. The first is a preconcentration or accumulation step, where the target analyte is deposited onto the working electrode surface. This can be achieved through various mechanisms such as adsorption or electrolysis. The second step is the stripping step, where the applied potential is scanned, causing the accumulated analyte to be stripped from the electrode, generating a current that is proportional to its concentration. The use of a square-wave potential waveform in the stripping step enhances the signal-to-noise ratio, thereby improving the sensitivity of the measurement. nih.gov

While specific applications of SWSV for the direct determination of this compound are not extensively documented, the technique has been successfully employed for the analysis of other organic molecules, demonstrating its potential applicability. For instance, square-wave adsorptive stripping voltammetry has been utilized for the determination of the neurotransmitter dopamine (B1211576) in human plasma using a modified pencil graphite (B72142) electrode. nih.gov In such methods, experimental parameters including pH of the supporting electrolyte, accumulation time, and the potential waveform are optimized to achieve the highest sensitivity and selectivity for the target analyte. nih.gov

The selection of the working electrode material is also a critical factor in the development of a voltammetric method. The surface of the electrode can be modified with various materials, such as nanomaterials, to enhance its performance. For example, carbon nanotubes and carbon nanofibers have been shown to significantly improve the sensitivity and reversibility of sensors for the detection of caffeic acid. mdpi.com The high surface area and unique electronic properties of these materials facilitate the electron transfer process and can lead to a more selective accumulation of the analyte on the electrode surface. mdpi.com

Below is an illustrative table showing the type of parameters that would be optimized in a square-wave stripping voltammetry method for the analysis of a target analyte.

| Parameter | Optimized Value | Purpose |

| Supporting Electrolyte | Phosphate Buffer (pH 7.2) | To provide a suitable ionic strength and control the pH of the solution, which can affect the electrochemical behavior of the analyte. |

| Accumulation Potential | -0.4 V | The potential at which the analyte is preconcentrated onto the electrode surface. |

| Accumulation Time | 90 s | The duration of the preconcentration step; longer times can increase sensitivity but may also increase background noise. nih.gov |

| Square-Wave Frequency | 25 Hz | Affects the scan rate and sensitivity of the measurement. nih.gov |

| Pulse Amplitude | 50 mV | The height of the square-wave pulse, which influences the peak current. nih.gov |

| Step Potential | 1 mV | The potential increment between each data point in the voltammogram. nih.gov |

Sample Preparation and Extraction Techniques for Environmental Matrices

The accurate determination of metabolites and degradates like this compound in environmental samples such as soil and water is often preceded by a crucial sample preparation and extraction step. The primary goals of this step are to isolate the analyte of interest from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level that is detectable by the analytical instrument. researchgate.net The choice of extraction technique is highly dependent on the physicochemical properties of the analyte and the nature of the sample matrix. researchgate.net

For environmental matrices, several extraction techniques have been developed and optimized for a wide range of compounds. Given that this compound is a potential degradate of certain pesticides, methods used for pesticide residue analysis in soil and water can provide a relevant framework.

One of the most widely used techniques for the extraction of organic compounds from solid matrices like soil and sediment is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.net This approach typically involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a "salting-out" step to partition the analytes into the organic phase. A subsequent dispersive solid-phase extraction (d-SPE) step is then employed to remove interfering matrix components such as lipids and pigments. researchgate.net The efficiency of the QuEChERS method can be influenced by the organic matter and clay content of the soil. researchgate.net

For aqueous samples, solid-phase extraction (SPE) is a common and effective technique. In SPE, the water sample is passed through a solid sorbent material that retains the analyte of interest. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. The choice of the sorbent material is critical and depends on the polarity and charge of the analyte.

In the context of cyanotoxins, which are also found in environmental waters, various extraction procedures have been investigated, including solid-phase extraction, microwave-assisted extraction, and sonication. scirp.org For soil samples containing cyanotoxins, a methanol-ammonium acetate (B1210297) solution has been shown to be effective for extraction, with ultrasonication enhancing the recovery of the target compounds. researchgate.net The extract is often further purified using techniques like on-line solid-phase extraction coupled with liquid chromatography. researchgate.net

The following table summarizes some common extraction techniques and their applicability for isolating organic analytes from environmental matrices.

| Extraction Technique | Matrix | Principle | Key Advantages |

| QuEChERS | Soil, Sediment | A multi-step method involving solvent extraction, partitioning with salts, and clean-up with dispersive solid-phase extraction. researchgate.net | Fast, simple, and uses small amounts of solvent. |

| Solid-Phase Extraction (SPE) | Water | The analyte is retained on a solid sorbent while the sample matrix passes through. The analyte is then eluted with a solvent. | High concentration factors, effective removal of interferences. |

| Ultrasonication-Assisted Extraction | Soil, Sediment | The use of high-frequency sound waves to facilitate the extraction of the analyte from the sample matrix into a solvent. researchgate.net | Can improve extraction efficiency and reduce extraction time. |

| Liquid-Liquid Extraction (LLE) | Water | The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its relative solubility. | Simple and widely applicable. |

Advanced Research Perspectives and Future Directions

Computational Chemistry and Theoretical Studies

Computational models are becoming indispensable tools for predicting the chemical behavior of molecules, thereby reducing the need for extensive laboratory experiments. For Cyano(methoxyimino)acetic acid, these studies offer profound insights into its reactivity and environmental fate.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. mdpi.comresearchgate.net These methods can elucidate the distribution of electron density, identify the most reactive sites within the molecule, and predict its behavior in various chemical reactions.

Key molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov For instance, a smaller energy gap suggests that the molecule is more likely to be reactive. nih.gov Calculations can also determine electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic or electrophilic attack. nih.gov While specific DFT studies focused solely on this compound are not widely published, the principles are broadly applied to similar organic molecules to predict reaction outcomes and mechanisms. nih.govnih.gov

Table 1: Computationally Derived Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 128.09 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

This table is interactive. Click on the headers to sort.

Computational models are crucial for predicting the environmental fate of chemicals by simulating their degradation pathways. For this compound, which is a metabolite of certain fungicides, understanding its breakdown is vital. mdpi.com Modeling can predict the products of hydrolysis, oxidation, and other degradation processes under various environmental conditions. These simulations can identify key bond-breaking and bond-forming steps, estimate the energy barriers for different reaction pathways, and predict the formation of transient intermediates and final breakdown products. ajgreenchem.com Such models help in assessing the persistence of the compound and its potential to form other substances in the environment.

Green Chemistry Approaches in Synthesis and Degradation Studies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and degradation of industrial chemicals. rsc.org

In the context of synthesis, research on related compounds like ethyl cyano(hydroxyimino)acetate explores the use of novel technologies such as fine bubble generators to improve reaction efficiency and yield under greener conditions. smolecule.com These approaches often focus on reducing the use of harsh reagents, minimizing solvent waste, and designing more efficient, one-pot reaction sequences. smolecule.com For degradation, green chemistry seeks to develop environmentally benign methods, such as biocatalysis or advanced oxidation processes, to break down the compound into non-toxic substances, moving away from traditional disposal methods.

Development of Novel Applications in Chemical Research

While primarily known as a building block for agrochemicals and pharmaceuticals, the unique combination of functional groups (cyano, methoxyimino, and carboxylic acid) in this compound makes it a versatile intermediate for broader chemical research. lgcstandards.com Its structure is a scaffold for synthesizing a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Researchers are exploring its use in creating novel ligands for coordination chemistry or as a precursor for developing new classes of bioactive molecules. The reactivity of its cyano and methoxyimino groups allows for diverse chemical transformations, opening avenues for the synthesis of complex molecular architectures. lgcstandards.com

Challenges in Metabolite Research and Analytical Standard Availability

A significant challenge in studying this compound, particularly in environmental and biological systems, is the identification and quantification of its subsequent metabolites. The degradation of the parent compound can lead to a cascade of new molecules, each with its own potential bioactivity and toxicity. Tracking these transformation products in complex matrices like soil or water requires sophisticated analytical techniques and, crucially, the availability of pure analytical standards for confirmation.

Fortunately, certified reference materials for this compound are commercially available from suppliers like LGC Standards, which facilitates its accurate quantification. lgcstandards.com However, the availability of standards for its potential degradation products is often limited. This scarcity presents a major hurdle for researchers, as it complicates the unequivocal identification and accurate measurement of these metabolites, making it difficult to build a complete picture of the compound's environmental fate and metabolic pathways. The synthesis of these metabolite standards is often a complex and resource-intensive process, representing a key bottleneck in advancing research in this area.

Q & A

Q. What are the established synthetic routes for cyano(methoxyimino)acetic acid, and how can reaction efficiency be validated?

The compound is typically synthesized via condensation reactions between cyanoacetic acid derivatives and methoxyimino reagents under acidic or basic catalysis. To validate efficiency, monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification via recrystallization or column chromatography is recommended, with purity assessed by melting point analysis and NMR spectroscopy (¹H/¹³C) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Combine spectroscopic methods:

- NMR : Confirm functional groups (e.g., cyano, methoxyimino) and assess stereochemistry.

- FT-IR : Identify characteristic absorption bands (e.g., C≡N stretch ~2200 cm⁻¹).

- Mass spectrometry : Determine molecular ion peaks and fragmentation patterns. Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Store in inert atmospheres at low temperatures (-20°C) with desiccants .

Advanced Research Questions

Q. What experimental design strategies minimize variability in studies investigating this compound’s reactivity?

Employ factorial design to systematically evaluate variables (e.g., temperature, pH, catalyst loading). For example, a 2³ factorial design can optimize reaction yield while identifying interactions between parameters. Use ANOVA for statistical validation and response surface methodology (RSM) to model nonlinear relationships .

Q. How can computational tools predict the biological interactions of this compound?

Leverage molecular docking software (e.g., AutoDock) to simulate binding affinities with target proteins. Pair with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Validate predictions using in vitro assays (e.g., enzyme inhibition studies) .

Q. What methodologies resolve contradictions in reported data on the compound’s mechanism of action?

Perform meta-analysis of existing literature to identify confounding variables (e.g., solvent polarity, counterion effects). Design controlled replication studies with standardized protocols. Use multivariate regression to isolate factors contributing to discrepancies .

Q. How can researchers mitigate toxicity risks when handling this compound in biological assays?

Implement tiered risk assessment:

- In silico : Predict toxicity via QSAR models (e.g., OECD Toolbox).

- In vitro : Use cell viability assays (e.g., MTT) to establish IC₅₀ values.

- In vivo : Adopt OECD guidelines for acute toxicity testing in model organisms. Always use fume hoods, nitrile gloves, and emergency eyewash stations .

Methodological Guidance

What frameworks ensure rigor in formulating research questions about this compound?

Apply the FINER criteria :

Q. How should conflicting spectral data for this compound be documented and interpreted?

Report raw data (e.g., NMR chemical shifts, coupling constants) alongside experimental conditions (e.g., solvent, temperature). Compare with literature using databases like SciFinder or Reaxys. If contradictions persist, propose hypotheses (e.g., tautomerism) and validate via variable-temperature NMR .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.